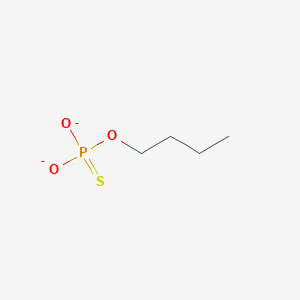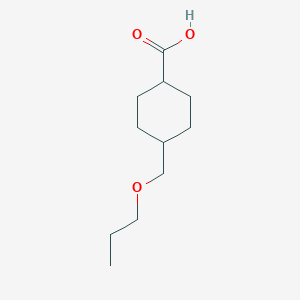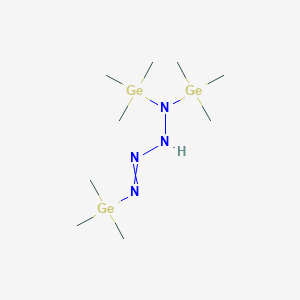
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene is a chemical compound that belongs to the class of tetrazenes. It is characterized by the presence of three trimethylgermyl groups attached to a tetraazene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Tris(trimethylgermyl)tetraaz-1-ene typically involves the reaction of trimethylgermyl chloride with a suitable tetraazene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylgermyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl-substituted azides, while reduction can produce germyl-substituted amines .
Applications De Recherche Scientifique
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other germyl-substituted compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,4,4-Tris(trimethylgermyl)tetraaz-1-ene involves its interaction with specific molecular targets and pathways. The trimethylgermyl groups play a crucial role in modulating the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,4-Tris(trimethylsilyl)tetraaz-1-ene: Similar structure but with trimethylsilyl groups instead of trimethylgermyl groups.
1,4,4-Tris(trimethylstannyl)tetraaz-1-ene: Contains trimethylstannyl groups instead of trimethylgermyl groups.
Uniqueness
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene is unique due to the presence of trimethylgermyl groups, which impart distinct chemical properties and reactivity compared to its silicon and tin analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous .
Propriétés
Numéro CAS |
93830-76-3 |
|---|---|
Formule moléculaire |
C9H28Ge3N4 |
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
[[[2,2-bis(trimethylgermyl)hydrazinyl]diazenyl]-dimethylgermyl]methane |
InChI |
InChI=1S/C9H28Ge3N4/c1-10(2,3)13-14-15-16(11(4,5)6)12(7,8)9/h1-9H3,(H,13,15) |
Clé InChI |
CXJGCQBECPPMLB-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)N=NNN([Ge](C)(C)C)[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

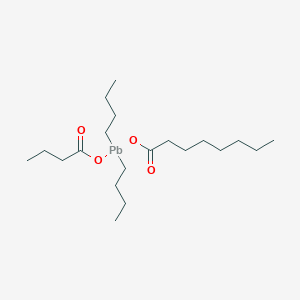
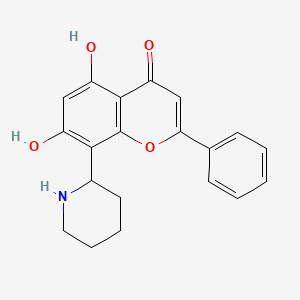
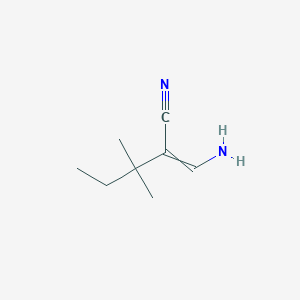
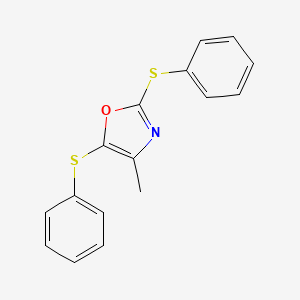
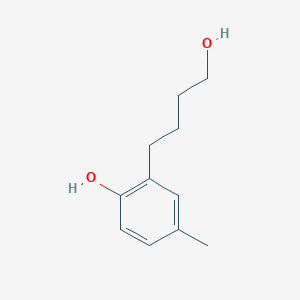
![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
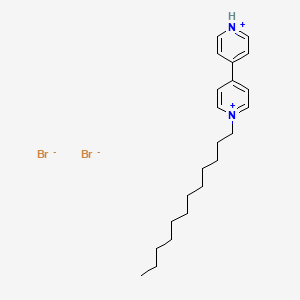
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)
